8-Chloro-5-fluoroisoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a derivative of isoquinoline, featuring both chloro and fluoro substituents on the aromatic ring, as well as a nitrile group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Analyse Chemischer Reaktionen
8-Chloro-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of halogenated isoquinolines on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Chloro-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The nitrile group also plays a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-5-fluoroisoquinoline-1-carbonitrile can be compared with other halogenated isoquinoline derivatives, such as:
- 8-Chloroisoquinoline-1-carbonitrile
- 5-Fluoroisoquinoline-1-carbonitrile
- 8-Bromo-5-fluoroisoquinoline-1-carbonitrile
These compounds share similar structural features but differ in their halogen substituents. The unique combination of chloro and fluoro groups in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C10H4ClFN2 |
---|---|
Molekulargewicht |
206.60 g/mol |
IUPAC-Name |
8-chloro-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-7-1-2-8(12)6-3-4-14-9(5-13)10(6)7/h1-4H |
InChI-Schlüssel |
SUIPPBNLVNACDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.